![molecular formula C21H34O4 B13357669 2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone CAS No. 3565-77-3](/img/structure/B13357669.png)
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone is a quinone derivative known for its unique chemical structure and properties. This compound is characterized by the presence of two methoxy groups and a long tridecyl chain attached to the benzoquinone core. Quinones are a class of organic compounds that play significant roles in various biological and chemical processes due to their redox-active nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the hydrolysis of 2,5-dimethoxy-1,4-benzoquinone under specific conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methoxylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction results in hydroquinone derivatives.
Applications De Recherche Scientifique
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as a redox-active ligand in the synthesis of coordination polymers and metal-organic frameworks.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone involves its redox-active nature. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is utilized in various applications, including energy storage and catalysis. The molecular targets and pathways involved include interactions with enzymes and other redox-active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: Similar structure but lacks the tridecyl chain.
2,6-Dimethoxy-1,4-benzoquinone: Another methoxy-substituted benzoquinone with different substitution patterns.
2,5-Dihydroxy-1,4-benzoquinone: Hydroxy-substituted derivative with different redox properties.
Uniqueness
2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone is unique due to the presence of the long tridecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in materials science and biochemistry.
Propriétés
Numéro CAS |
3565-77-3 |
|---|---|
Formule moléculaire |
C21H34O4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2,5-dimethoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(23)19(24-2)16-18(22)21(17)25-3/h16H,4-15H2,1-3H3 |
Clé InChI |
IPVKEGILLRDHRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


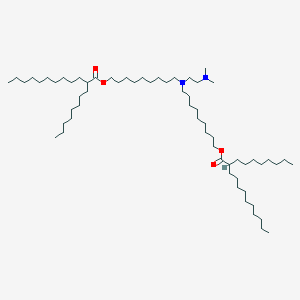

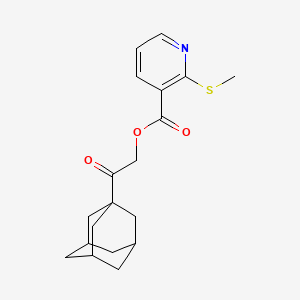
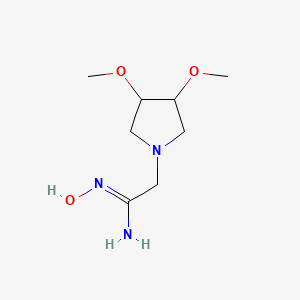
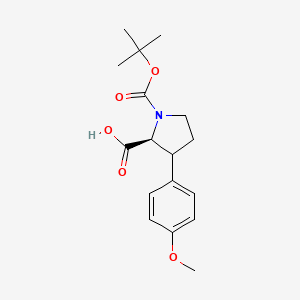
![N-(6-methoxypyridin-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13357605.png)
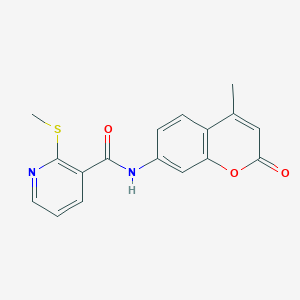
![tert-Butyl 7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13357627.png)
![N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13357629.png)
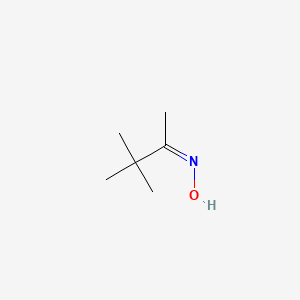
![6-(2-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357636.png)
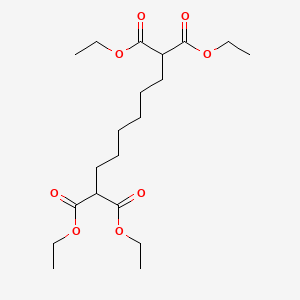
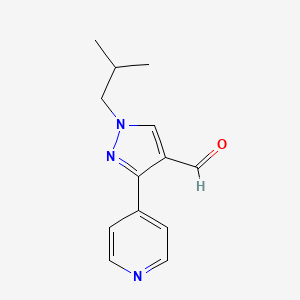
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)
